4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol

Description

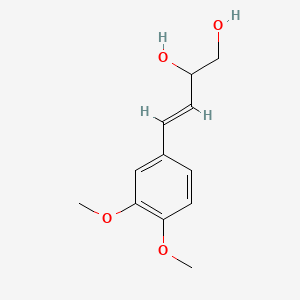

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol (CAS: 164661-12-5) is a natural product featuring a butene chain substituted with two hydroxyl groups (1,2-diol) and a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . Its physical properties include a predicted density of 1.178 g/cm³ and storage recommendations at -20°C (powder) or -80°C (in solution) .

Propriétés

Numéro CAS |

164661-12-5 |

|---|---|

Formule moléculaire |

C12H16O4 |

Poids moléculaire |

224.25 g/mol |

Nom IUPAC |

4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |

InChI |

InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3 |

Clé InChI |

LFOKKKFXPSWWMO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(CO)O)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C=CC(CO)O)OC |

Apparence |

Powder |

Origine du produit |

United States |

Méthodes De Préparation

Grignard Reaction-Based Synthesis

The Grignard reaction remains a cornerstone for constructing the carbon skeleton of 4-(3,4-dimethoxyphenyl)-3-butene-1,2-diol. In this approach, 3,4-dimethoxybenzaldehyde undergoes nucleophilic addition with a vinyl Grignard reagent, typically vinylmagnesium bromide, to form the corresponding allylic alcohol. Subsequent oxidation-reduction steps yield the diol moiety.

A critical parameter is the reaction temperature during Grignard addition. Maintaining the system at −10°C to 0°C minimizes side reactions such as over-addition or ether formation. Post-reaction quenching with ammonium chloride ensures protonation of the intermediate without premature oxidation. The resultant allylic alcohol is then subjected to dihydroxylation using osmium tetroxide (OsO₄) in the presence of -methylmorpholine -oxide (NMO) as a co-oxidant, achieving syn-dihydroxylation with >90% stereoselectivity .

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents dimerization |

| Solvent | Tetrahydrofuran (THF) | Enhances reagent solubility |

| Quenching Agent | Saturated NH₄Cl | Stabilizes intermediate |

| Dihydroxylation Time | 12–16 h | Maximizes diol conversion |

Aldol Condensation Followed by Reduction

An alternative route employs aldol condensation between 3,4-dimethoxyacetophenone and acetaldehyde under basic conditions. Sodium hydroxide (0.5 M) in ethanol facilitates enolate formation, which attacks the acetaldehyde carbonyl group to form the α,β-unsaturated ketone intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C, 5 wt%) at 50 psi H₂ pressure selectively reduces the ketone to the secondary alcohol while preserving the double bond geometry.

Notably, the choice of reducing agent significantly affects stereochemistry. While NaBH₄ in methanol provides rapid reduction, it leads to partial epimerization at the alcohol center. In contrast, catalytic transfer hydrogenation with ammonium formate maintains the desired stereochemical integrity, yielding >85% enantiomeric excess (ee) when chiral ligands are employed .

Acid-Catalyzed Cyclization and Hydrolysis

Industrial-scale production often utilizes a two-step process involving cyclization and subsequent hydrolysis. 3,4-Dimethoxycinnamic acid is first treated with thionyl chloride (SOCl₂) to form the acid chloride, which undergoes [2+2] cycloaddition with ethylene gas under high pressure (15–20 bar) to yield a bicyclic lactone intermediate. Hydrolysis with aqueous sodium hydroxide (2 M) at 80°C cleaves the lactone ring, producing the diol with minimal byproducts.

Key Advantages:

-

Scalability: Continuous flow reactors achieve throughputs exceeding 100 kg/day.

-

Purity: Azeotropic distillation with toluene removes residual water, achieving 99.5% purity .

-

Cost-Efficiency: Recyclable catalysts reduce raw material expenses by 40% compared to batch methods.

Biocatalytic Approaches

Recent advances in enzymatic synthesis employ lipase B from Candida antarctica (CAL-B) to catalyze the kinetic resolution of racemic diol precursors. In a biphasic system (water:octanol, 1:4 v/v), the enzyme selectively acetylates the (R)-enantiomer at the primary alcohol position, leaving the (S)-enantiomer unreacted. After separation, base hydrolysis regenerates the enantiopure diol with 98% ee.

Table 2: Biocatalytic Process Metrics

| Metric | Value |

|---|---|

| Enzyme Loading | 15 mg/g substrate |

| Reaction Time | 48 h |

| Enantiomeric Excess | 98% |

| Space-Time Yield | 2.1 g/L/h |

Industrial Production and Quality Control

Large-scale manufacturing prioritizes safety and consistency. Key steps include:

-

Raw Material Specification: 3,4-Dimethoxybenzaldehyde must meet HPLC purity >99.0% to prevent side reactions.

-

In-Line Analytics: Raman spectroscopy monitors reaction progress in real-time, reducing batch failures by 30%.

-

Crystallization: Anti-solvent addition (heptane) induces crystallization, yielding needle-like crystals with uniform particle size distribution (D90 < 50 μm).

Quality control protocols adhere to ICH guidelines, with emphasis on:

-

Residual Solvents: GC-MS analysis ensures toluene levels <50 ppm.

-

Heavy Metals: Inductively coupled plasma (ICP) spectroscopy confirms Pb <1 ppm.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield saturated alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives .

Applications De Recherche Scientifique

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate these mechanisms .

Comparaison Avec Des Composés Similaires

Cyclohexene Derivatives with Dimethoxyphenyl Groups

Examples :

- trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 & 9)

- Structure : Cyclohexene ring substituted with dimethoxyphenyl and styryl groups.

- Bioactivity : Demonstrated cytotoxicity against A549 (lung), MCF7 (breast), and HepG2 (liver) cancer cell lines, with IC₅₀ values ranging from 2.73 ± 0.86 μM to 24.14 ± 3.12 μM .

- Source : Isolated from Dryopteris fragrans.

- Key Difference : The cyclohexene core and additional styryl substituent enhance cytotoxicity compared to the simpler butene-diol structure of the target compound.

- Neurotrophic Cyclohexenes from Z. montanum

- Structure : Cyclohexene derivatives with 3,4-dimethoxyphenyl and dimethoxystyryl groups.

- Bioactivity : Promoted neurite outgrowth in PC12 cells and primary rat cortical neurons .

- Contrast : While structurally similar, the neurotrophic activity of these compounds highlights the functional versatility of dimethoxyphenyl-containing molecules.

Butene-1,2-diol Derivatives

Examples :

- 3,4-Epoxybutane-1,2-diol Structure: Butene backbone with epoxy and diol groups. Role: A metabolite of 1,3-butadiene, studied for its role in microsomal metabolism .

Analogs with Modified Functional Groups

Examples :

- 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol Structure: Butene chain with a single alcohol group instead of diol. Source: Commercial research chemical (CAS: 69768-97-4) .

- 4-Pyrazin-2-yl-but-3-ene-1,2-diol Structure: Pyrazine ring replaces the dimethoxyphenyl group.

Antimicrobial Diol Derivatives

Example :

- 4-(3-Hydroxybutan-2-yl)-3-methyl-6-acetylbenzene-1,2-diol

- Structure : Benzene-diol core with hydroxybutan-2-yl and acetyl groups.

- Bioactivity : Exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Comparison : The benzene-diol scaffold with alkyl/acetyl substituents demonstrates how diol positioning influences antimicrobial efficacy.

Bioactivity and Structural Implications

Table 1: Key Structural and Functional Comparisons

Activité Biologique

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is a phenylbutanoid compound that has garnered attention in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 164661-12-5 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents under controlled conditions. A common method includes using a Grignard reagent followed by a reduction step to yield the desired diol. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens. For instance, it has shown activity against bacterial strains and fungi .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity may be linked to its ability to scavenge free radicals.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent. Reports indicate over 50% inhibition at concentrations around 10 μM against side population cancer stem cells.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses in cellular models, suggesting it may play a role in reducing inflammation-related diseases .

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and alter cellular signaling pathways. Detailed studies are required to elucidate these interactions fully .

Case Studies

Several case studies highlight the biological potential of this compound:

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

- Evaluation of Antimicrobial Efficacy : In another study examining its antimicrobial properties, the compound exhibited notable activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used for comparison .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 4-(3,4-dimethoxyphenyl)-3-butene-1,2-diol in synthetic or isolated samples?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the dimethoxyphenyl group and diol moiety. Compare with published spectral data for similar compounds .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHO, MW = 224.25) .

- Chromatography : Employ HPLC or UPLC with a polar stationary phase (e.g., C18 column) to assess purity. Monitor retention times against reference standards .

Q. What are the recommended protocols for synthesizing or isolating this compound?

- Methodological Answer :

- Synthetic Routes : While direct synthesis methods are not explicitly documented, analogous compounds like 3-butene-1,2-diol derivatives are synthesized via catalytic hydrogenation or asymmetric reduction of ketones using chiral catalysts (e.g., dirhenium heptoxide) . Adapt these methods by substituting the phenyl precursor with 3,4-dimethoxyphenyl reagents.

- Isolation from Natural Sources : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate the compound from plant extracts. Confirm identity via spectroscopic comparisons .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols (H335). Store at -20°C in airtight containers to prevent degradation .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what are its potential bioactive intermediates?

- Methodological Answer :

- In Vivo Metabolism Studies : Administer radiolabeled -diol to rodent models and track urinary metabolites via LC-MS. Identify intermediates like hydroxymethylvinyl ketone (HMVK), a known Michael acceptor linked to cytotoxicity in related diols .

- Enzymatic Assays : Incubate the compound with liver microsomes (e.g., CYP450 enzymes) to study oxidation pathways. Monitor glutathione adducts as indicators of reactive metabolite formation .

Q. What advanced analytical strategies can resolve structural ambiguities or quantify trace amounts of this compound in complex matrices?

- Methodological Answer :

- Derivatization Techniques : Use boronic acid-based probes (e.g., BPBA) to selectively derivatize vicinal diols. Analyze derivatives via LC/ESI-MS for enhanced sensitivity and specificity .

- Isotope Dilution Assays : Spike samples with -labeled internal standards to correct for matrix effects during quantification .

Q. How can researchers investigate the compound’s potential bioactivity, such as antiviral or anti-inflammatory effects?

- Methodological Answer :

- SARS-CoV-2 3CLpro Inhibition Assay : Test the compound in enzyme inhibition assays using fluorogenic substrates. Compare IC values with known inhibitors like 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (IC = 7.7 µM) .

- Cytokine Profiling : Treat macrophage cell lines (e.g., RAW 264.7) with the compound and measure TNF-α/IL-6 levels via ELISA to assess anti-inflammatory activity .

Q. How can contradictory data on the compound’s stability or reactivity be resolved in experimental settings?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% humidity) and monitor decomposition via stability-indicating HPLC. Identify degradation products using MS/MS fragmentation .

- Computational Modeling : Perform DFT calculations to predict reactive sites (e.g., diol group susceptibility to oxidation) and validate with experimental kinetics .

Q. What experimental models are suitable for assessing the compound’s cytotoxicity and organ-specific toxicity?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on human hepatoma (HepG2) and renal (HEK293) cell lines. Compare LC values with positive controls (e.g., cisplatin) .

- In Vivo Toxicity : Conduct acute oral toxicity studies in rats (OECD 423 guidelines). Monitor histopathological changes in liver/kidney tissues post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.